6-(((1H-Inden-7-yl)oxy)methyl)morpholin-3-one
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Overview
Description
6-(((1H-Inden-7-yl)oxy)methyl)morpholin-3-one is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol This compound features a morpholinone ring substituted with an indenyl group via an oxy-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((1H-Inden-7-yl)oxy)methyl)morpholin-3-one typically involves the reaction of 1H-indene-7-ol with morpholin-3-one in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: 60-80°C
Reaction Time: 12-24 hours
The reaction proceeds through the formation of an intermediate indenyl ether, which subsequently reacts with morpholin-3-one to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions
Purification techniques: Such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-(((1H-Inden-7-yl)oxy)methyl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature
Reduction: Lithium aluminum hydride in dry ether at 0-5°C
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in ethanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted morpholin-3-one derivatives.
Scientific Research Applications
6-(((1H-Inden-7-yl)oxy)methyl)morpholin-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties
Medicine: Explored for its potential therapeutic effects in various diseases
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(((1H-Inden-7-yl)oxy)methyl)morpholin-3-one involves its interaction with specific molecular targets. The indenyl group may interact with enzymes or receptors, modulating their activity. The morpholinone ring can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-(((1H-Inden-7-yl)oxy)methyl)morpholin-2-one
- 6-(((1H-Inden-7-yl)oxy)methyl)piperidin-3-one
- 6-(((1H-Inden-7-yl)oxy)methyl)pyrrolidin-3-one
Uniqueness
6-(((1H-Inden-7-yl)oxy)methyl)morpholin-3-one is unique due to its specific structural features, such as the combination of an indenyl group and a morpholinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
6-(3H-inden-4-yloxymethyl)morpholin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-14-9-17-11(7-15-14)8-18-13-6-2-4-10-3-1-5-12(10)13/h1-4,6,11H,5,7-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHKUZZHFDQCIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C(=CC=C2)OCC3CNC(=O)CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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